3-Ethyl-4-fluorobenzaldehyde
Overview
Description
3-Ethyl-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 370867-69-9 . It has a molecular weight of 152.17 . The compound is liquid in physical form . It is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
Synthesis Analysis
The synthesis of 4-fluorobenzaldehyde, a similar compound, has been studied . A possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation was shown .Molecular Structure Analysis
The InChI Code for this compound is1S/C9H9FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-6H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid . The compound’s physical and chemical properties may be similar to those of 4-fluorobenzaldehyde, which has a refractive index of n20/D 1.522 (lit.), a boiling point of 208 °C (lit.), and a density of 1.132 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Antioxidant Activity
3-Ethyl-4-fluorobenzaldehyde is used in the synthesis of thiazolidin-4-one derivatives, demonstrating promising antioxidant activities. These derivatives are produced through reactions involving chloroacetonitrile and acrylonitrile, indicating the compound's versatility in creating biologically active molecules (El Nezhawy et al., 2009).
Catalytic Applications
In catalysis, this aldehyde plays a role in oxyfunctionalization processes, contributing to the efficient transformation of various substrates into aromatic carbonyl compounds. Such catalytic activities are crucial for the development of environmentally friendly and economically viable synthetic routes (Jiang et al., 2014).
Material Science
In material science, this compound is a key precursor in the synthesis of bis-aldehyde monomers, which are then polymerized to create electrically conductive polyazomethines. These materials are investigated for their physicochemical properties, including electrical conductivity, indicating potential applications in electronic devices (Hafeez et al., 2019).
Fluorinated Microporous Polymers
The compound is also utilized in the synthesis of fluorinated microporous polymers for carbon dioxide adsorption, showcasing its significance in developing new materials for environmental applications. These polymers exhibit high CO2 uptake and selectivities over nitrogen and methane, highlighting their potential in gas separation technologies (Li et al., 2016).
Safety and Hazards
The safety data sheet for 4-fluorobenzaldehyde, a similar compound, indicates that it is a combustible liquid that is harmful if swallowed and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and not to ingest . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
3-ethyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBLJWTWNTDHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447555 | |
Record name | 3-ethyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370867-69-9 | |
Record name | 3-ethyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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